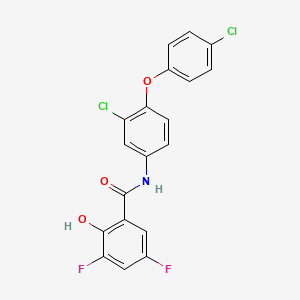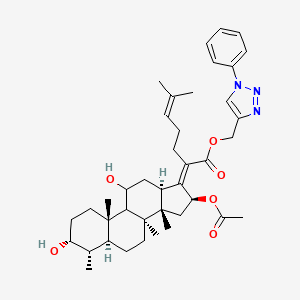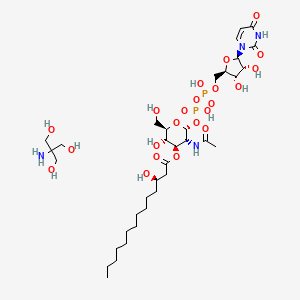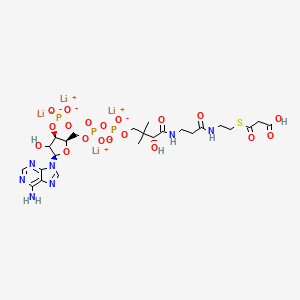
Malonyl CoA (tetralithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malonyl coenzyme A tetralithium is a derivative of coenzyme A and is utilized in various biochemical processes. It plays a crucial role in fatty acid and polyketide synthesis and is involved in the transport of α-ketoglutarate across the mitochondrial membrane . This compound is formed by the carboxylation of acetyl coenzyme A, mediated by the enzyme acetyl coenzyme A carboxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Malonyl coenzyme A tetralithium is synthesized by carboxylating acetyl coenzyme A using the enzyme acetyl coenzyme A carboxylase . This reaction requires a molecule of bicarbonate and energy from ATP . The synthetic route involves the following steps:
Formation of Acetyl Coenzyme A: Acetyl coenzyme A is formed from pyruvate through the pyruvate dehydrogenase complex.
Carboxylation: Acetyl coenzyme A is carboxylated to form malonyl coenzyme A in the presence of acetyl coenzyme A carboxylase, bicarbonate, and ATP.
Industrial Production Methods
Industrial production of malonyl coenzyme A tetralithium involves large-scale fermentation processes using genetically engineered microorganisms that overexpress acetyl coenzyme A carboxylase . The fermentation broth is then subjected to purification processes to isolate and crystallize the compound.
Chemical Reactions Analysis
Types of Reactions
Malonyl coenzyme A tetralithium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various intermediates in metabolic pathways.
Reduction: It can be reduced to form acetyl coenzyme A.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include NAD+ and FAD.
Reduction: Reducing agents such as NADH and FADH2 are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Fatty Acids: Malonyl coenzyme A is a key intermediate in the synthesis of long-chain fatty acids.
Polyketides: It is involved in the biosynthesis of polyketides, which are important in pharmaceuticals.
Scientific Research Applications
Malonyl coenzyme A tetralithium has numerous applications in scientific research:
Chemistry: It is used as a substrate in the study of enzyme kinetics and mechanisms.
Biology: It plays a role in the regulation of metabolic pathways and is used in studies related to metabolic disorders.
Medicine: It is involved in the biosynthesis of fatty acids and polyketides, which have therapeutic applications.
Industry: It is used in the production of biofuels and bioplastics.
Mechanism of Action
Malonyl coenzyme A tetralithium exerts its effects by inhibiting the enzyme carnitine palmitoyltransferase 1, which is involved in the transport of fatty acids into mitochondria for β-oxidation . This inhibition prevents the degradation of fatty acids, thereby promoting their synthesis. The compound also acts as a substrate for fatty acid synthase, facilitating the elongation of fatty acid chains .
Comparison with Similar Compounds
Similar Compounds
Acetyl Coenzyme A: A precursor in the synthesis of malonyl coenzyme A.
Succinyl Coenzyme A: Involved in the citric acid cycle.
Propionyl Coenzyme A: Participates in the metabolism of odd-chain fatty acids.
Uniqueness
Malonyl coenzyme A tetralithium is unique due to its role as a key intermediate in both fatty acid and polyketide biosynthesis. Its ability to inhibit carnitine palmitoyltransferase 1 distinguishes it from other coenzyme A derivatives .
Properties
Molecular Formula |
C24H34Li4N7O19P3S |
|---|---|
Molecular Weight |
877.4 g/mol |
IUPAC Name |
tetralithium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C24H38N7O19P3S.4Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;;;/q;4*+1/p-4/t12-,17?,18+,19+,23-;;;;/m1..../s1 |
InChI Key |
DQLXXYMNINXQSV-UOTTWOKESA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


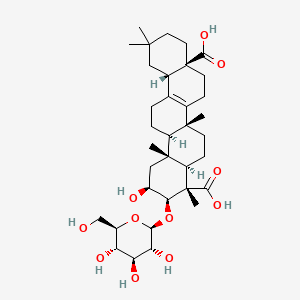

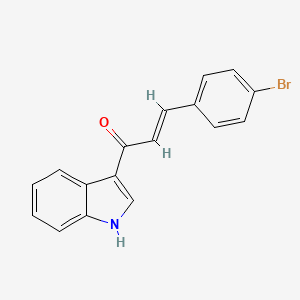
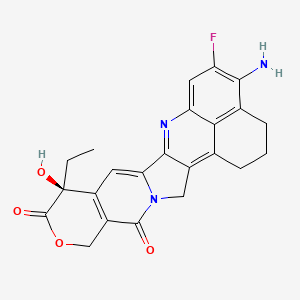
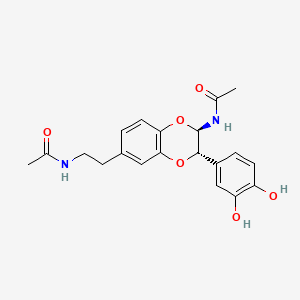
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
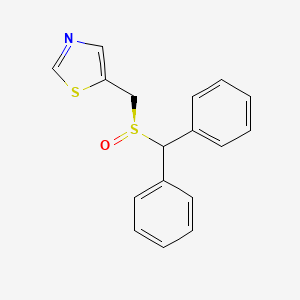
![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)
